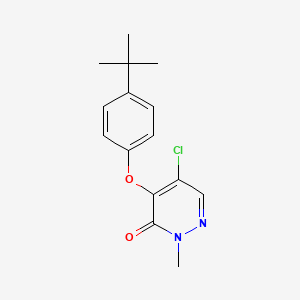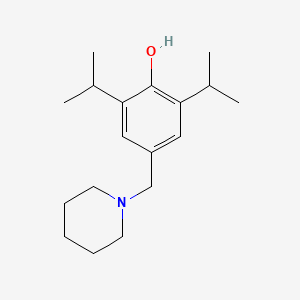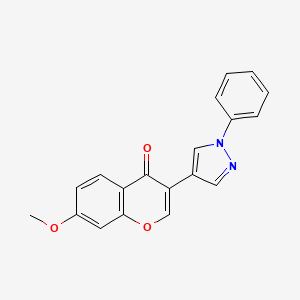![molecular formula C18H17ClF2N2O2 B5711746 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been developed for the treatment of various types of cancer. It was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.
Wirkmechanismus
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 inhibits the activity of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis, leading to inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has several advantages for use in lab experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. One area of research is the development of more potent and selective inhibitors of the kinases targeted by N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. Additionally, there is ongoing research on the use of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 in combination with other anticancer agents to enhance its efficacy.
Synthesemethoden
The synthesis of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 involves a multi-step process that starts with the reaction of 2-chloro-4,5-difluoroaniline with tert-butyl carbamate in the presence of a base to form N-(2-chloro-4,5-difluorophenyl) carbamic acid tert-butyl ester. This intermediate is then reacted with 2-aminobenzoyl chloride in the presence of a base to form N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has been extensively studied for its anticancer properties and has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-18(2,3)23-17(25)10-6-4-5-7-15(10)22-16(24)11-8-13(20)14(21)9-12(11)19/h4-9H,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRCJVBMYBDAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)



![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)
![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)